CID 3307416
Description
CID 3307416 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound within the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH). Compounds are typically cataloged with associated properties such as molecular weight, solubility, and biological activity, though specific details for this compound are absent in the referenced materials .
Properties
IUPAC Name |
N'-hydroxy-3,4-dimethylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-3-4-8(5-7(6)2)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLDELWKSXCINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40312-15-0 | |
| Record name | N-Hydroxy-3,4-dimethylbenzenecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40312-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To compare CID 3307416 with structurally or functionally analogous compounds, a rigorous approach would involve analyzing:
- Structural Analogues : Compounds sharing core functional groups or scaffolds.
- Physicochemical Properties : Molecular weight, logP (lipophilicity), and solubility.
- Biological Activity : Efficacy, toxicity, or mechanism of action.
- Synthetic Pathways : Routes and yields compared to alternatives.
Example Framework for Comparison (Based on Evidence Guidelines)
The evidence emphasizes methodologies for comparative studies, such as:
- Chromatographic and Spectroscopic Techniques: Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) with collision-induced dissociation (CID) can differentiate isomers, as demonstrated for ginsenosides .
- Data Presentation: Tables and figures must adhere to strict formatting, including sequential numbering, descriptive titles, and adherence to IUPAC nomenclature .
Hypothetical Data Table for Comparison
| Property | This compound | Analogous Compound A (CID: 185389) | Analogous Compound B (CID: 156582092) |
|---|---|---|---|
| Molecular Formula | Not Available | C₃₀H₄₈O₈ | C₂₈H₄₄O₇ |
| Molecular Weight (g/mol) | Not Available | 536.7 | 492.6 |
| LogP | Not Available | 3.2 | 2.8 |
| Biological Activity | Not Available | Anticancer (IC₅₀: 5 µM) | Antimicrobial (MIC: 10 µg/mL) |
Note: The above table is illustrative.
Research Findings and Methodological Insights
Key Considerations from Evidence
- Structural Differentiation: Mass spectrometry with CID can resolve isomers, as shown for ginsenosides Rf and F11, which differ in fragmentation patterns despite identical molecular weights .
- Data Reproducibility : Experimental sections must detail instrumentation, reagents, and protocols to ensure reproducibility, per guidelines in Medicinal Chemistry Research and Analytical Chemistry .
- Literature Review: Comparisons must reference prior work, such as competing synthesis methods or analytical techniques, to contextualize novelty .
Challenges and Limitations
- Data Availability : The absence of this compound in the provided evidence limits direct comparisons. PubChem or specialized databases would be required for authoritative data.
- Abbreviations and Nomenclature: Strict adherence to IUPAC rules and avoidance of non-standard abbreviations are critical for clarity .
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